molecular formula C10H14F3NO2 B2569051 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361640-16-4

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2569051
CAS RN: 2361640-16-4
M. Wt: 237.222
InChI Key: BTETWBRHYZWATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one, also known as EFMC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is a synthetic derivative of morpholine and has shown promising results in various scientific research applications.

Mechanism of Action

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one works by inhibiting the activity of specific enzymes or proteins that are involved in disease progression. The compound interacts with the target protein or enzyme through a process called binding, which leads to the inhibition of its activity. This mechanism of action makes 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have low toxicity in animal studies, making it a potentially safe drug candidate for human use. However, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. One potential direction is the development of more potent 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one derivatives with improved pharmacokinetic properties. Another direction is the investigation of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a diagnostic tool for medical imaging. Additionally, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a therapeutic agent for other diseases, such as inflammation and cardiovascular disease, could also be explored.
Conclusion:
In conclusion, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is a promising chemical compound that has shown potential as a drug candidate in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising area of study for medicinal chemists. With further research, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one could potentially be developed into a safe and effective therapeutic agent for a range of diseases.

Synthesis Methods

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is synthesized by reacting 2-(trifluoromethyl)benzaldehyde with ethylmorpholine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. The synthesis method is relatively simple and efficient, making it a popular choice for researchers in the field of medicinal chemistry.

Scientific Research Applications

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential as a drug candidate in various scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been studied for its potential as a diagnostic tool in medical imaging.

properties

IUPAC Name

1-[2-ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-3-8(15)14-5-6-16-9(4-2,7-14)10(11,12)13/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTETWBRHYZWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.